[(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine
Description
(4-Methyl-3-nitrophenyl)methylamine is a tertiary amine characterized by a benzyl backbone substituted with a methyl group at the para position (C4) and a nitro group at the meta position (C3). The amine functionality is attached to the benzyl carbon, with an isopropyl group (propan-2-yl) as the substituent. This compound’s molecular formula is C₁₁H₁₄N₂O₂, yielding a molecular weight of 218.25 g/mol (calculated). The nitro group confers electron-withdrawing properties, reducing the basicity of the amine compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-9(3)11(6-10)13(14)15/h4-6,8,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMEWHIYWNBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-methyl-3-nitrobenzyl chloride.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to replace the chloride with the amine group, yielding (4-Methyl-3-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitrophenyl)methylamine can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction: 4-methyl-3-aminophenylmethyl(propan-2-yl)amine.
Oxidation: 4-carboxy-3-nitrophenylmethyl(propan-2-yl)amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactive amine group allows for the formation of diverse derivatives that can be tailored for specific therapeutic effects. Notably, compounds with nitro groups are often associated with biological activity, making (4-Methyl-3-nitrophenyl)methylamine a candidate for further exploration in drug development.
Case Study: Synthesis of Antidepressants
Research has indicated that similar nitro-substituted aromatic amines can be utilized in the synthesis of antidepressants. The presence of the nitro group may influence the pharmacological profile of the resulting compounds, potentially enhancing their efficacy and selectivity.
Organic Synthesis
The compound's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry. Its ability to undergo nucleophilic substitution reactions is particularly noteworthy.
Synthesis Pathway
A common synthetic route involves the reaction of 4-methyl-3-nitrobenzaldehyde with propan-2-ylamine:
This pathway illustrates the potential for creating complex molecules through straightforward reactions, which is essential in organic synthesis.
Dyes and Pigments
Another significant application of (4-Methyl-3-nitrophenyl)methylamine lies in its potential use as a dye or pigment precursor. The vibrant colors associated with nitro-substituted compounds make them suitable candidates for developing new dyes.
Potential Applications
- Textile Industry : The compound could be explored for creating dyes that offer better colorfastness and stability.
- Biological Staining : Its properties may also be leveraged in biological applications for staining tissues or cells in microscopy.
The biological activity of (4-Methyl-3-nitrophenyl)methylamine is an area of active research. The structural components suggest potential interactions with biological targets, which could lead to novel therapeutic agents.
Inhibition Studies
Preliminary studies on similar compounds have shown that nitro-substituted amines can inhibit specific enzymes involved in disease pathways. Further investigation into (4-Methyl-3-nitrophenyl)methylamine may reveal its potential as an enzyme inhibitor or modulator.
Data Summary Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Intermediates | Used to synthesize various drug compounds | Enhances drug efficacy |
| Organic Synthesis | Acts as a building block for complex organic molecules | Facilitates diverse reactions |
| Dyes and Pigments | Potential precursor for vibrant dyes | Improves colorfastness |
| Biological Activity Research | Investigated for enzyme inhibition and therapeutic effects | May lead to new drugs |
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine depends on its specific application:
In medicinal chemistry: , it may act as a neurotransmitter analog, interacting with specific receptors in the brain.
In materials science: , its electronic properties can be exploited in the design of conductive polymers or other advanced materials.
Comparison with Similar Compounds
Nitro-Substituted Benzylamines
- (4-Nitrophenyl)methylamine hydrochloride (C₁₀H₁₄N₂O₂·HCl, MW 230.69): This positional isomer features a nitro group at the para position instead of meta. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
- The bis-phenyl structure may enhance lipophilicity compared to mono-substituted benzylamines .
Halogen-Substituted Benzylamines
- The absence of a nitro group results in higher amine basicity .
- (2,4-Dichlorophenyl)methylamine hydrochloride: Dichloro substitution enhances electronegativity and lipophilicity.
Heteroaromatic and Biphenyl Analogs
Physicochemical Properties
Biological Activity
(4-Methyl-3-nitrophenyl)methylamine is a substituted aromatic amine characterized by its unique structural components, including a nitro group and an isopropylamine moiety. These features suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of (4-Methyl-3-nitrophenyl)methylamine is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The presence of the nitro group is known to enhance biological activity due to its electron-withdrawing properties, which can influence the reactivity of the compound in biological systems.
Synthesis
The synthesis of (4-Methyl-3-nitrophenyl)methylamine can be achieved through the reaction of 4-methyl-3-nitrobenzaldehyde with propan-2-ylamine, typically using reducing agents such as sodium borohydride:
Biological Activity
The biological activity of (4-Methyl-3-nitrophenyl)methylamine can be attributed to its structural characteristics. The nitro group is often associated with antimicrobial and cytotoxic properties. Preliminary studies suggest that this compound may exhibit:
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the presence of both methyl and nitro groups significantly enhances reactivity and biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (4-Nitrophenyl)methylamine | Nitro group on phenyl ring | More potent antimicrobial properties |
| (4-Methylphenyl)methylamine | Methyl group only on phenyl ring | Less reactive than nitro-substituted variants |
| (3-Nitrophenyl)methylamine | Nitro group at different position | Different biological activity profile |
| (4-Chlorophenyl)methylamine | Chlorine substituent instead of methyl | Potentially different pharmacokinetics |
Case Studies
While specific case studies on (4-Methyl-3-nitrophenyl)methylamine are scarce, research into related compounds has provided insights into their potential applications:
- Antibacterial Screening : A study evaluating various nitro-substituted aromatic amines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at varying concentrations .
- Cytotoxicity in Cancer Research : Related compounds have been assessed for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
